2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde
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Overview
Description
2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde is a complex organic compound that features a triazole ring, a benzylpyrrolidine moiety, and a benzaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde typically involves a multi-step process. One common method starts with the propargylation of 2-hydroxybenzaldehyde, followed by a Copper(I)-catalyzed azide-alkyne cycloaddition (often referred to as a “click” reaction) with an appropriate azide . The reaction conditions usually involve the use of ethanol as a solvent and a base such as sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzoic acid.
Reduction: 2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzyme activity and other biological processes . The benzylpyrrolidine moiety may interact with receptors or other proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Another triazole-containing compound with applications in coordination chemistry.
1,2,4-Triazole Derivatives: Known for their anticancer properties.
Uniqueness
2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde is unique due to its combination of a triazole ring, benzylpyrrolidine moiety, and benzaldehyde group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-[1-(1-benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-15-17-8-4-5-9-19(17)20-14-24(22-21-20)18-10-11-23(13-18)12-16-6-2-1-3-7-16/h1-9,14-15,18H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIWJEIBSJCFOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3C=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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